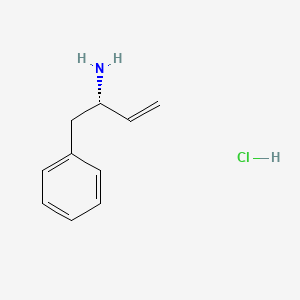

(S)-1-Phenylbut-3-en-2-amine hydrochloride

描述

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral amine compound with a phenyl group attached to a butenyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-Phenylbut-3-en-2-ol.

Amine Formation: The hydroxyl group of the precursor is converted to an amine group through a reductive amination process. This involves the use of reagents like ammonia or an amine, along with a reducing agent such as sodium cyanoborohydride.

Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

化学反应分析

Types of Reactions

(S)-1-Phenylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

(S)-1-Phenylbut-3-en-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (S)-1-Phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

相似化合物的比较

Similar Compounds

®-1-Phenylbut-3-en-2-amine hydrochloride: The enantiomer of (S)-1-Phenylbut-3-en-2-amine hydrochloride, with similar chemical properties but different biological activity.

Phenethylamine: A simpler amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.

Amphetamine: A related compound with stimulant properties, used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

生物活性

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a compound of significant interest due to its structural similarities to dopamine, a critical neurotransmitter in the brain. This similarity suggests potential biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN

- Molecular Weight : 187.67 g/mol

- Melting Point : 231-233 °C

- CAS Number : 141448-55-7

The presence of a phenyl ring and a double bond in its structure contributes to its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine receptors. The compound may act as a partial agonist or antagonist depending on the receptor subtype, influencing various physiological responses.

Key Mechanisms:

- Dopaminergic Activity : Shares structural features with dopamine, potentially modulating dopaminergic signaling pathways.

- Microtubule Interaction : Studies indicate that compounds similar to (S)-1-Phenylbut-3-en-2-amines can disrupt microtubule assembly, which is crucial for cell division and stability .

Anticancer Properties

Recent studies have shown that compounds related to (S)-1-Phenylbut-3-en-2-amine exhibit promising anticancer activities:

| Compound | Cancer Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Apoptosis induction |

| 10c | MDA-MB-231 | 5.00 | Cell cycle arrest in G2/M phase |

These findings suggest that (S)-1-Phenylbut-3-en-2-amines can inhibit cancer cell proliferation through various mechanisms such as apoptosis and cell cycle disruption .

Neuropharmacological Effects

The neuropharmacological implications of (S)-1-Phenylbut-3-en-2-amines include:

- Potential for Treating Neurodegenerative Diseases : Due to its dopaminergic activity, it may have therapeutic potential in diseases like Parkinson's.

- Behavioral Modulation : Animal studies indicate that similar compounds can affect locomotor activity and anxiety-like behaviors, suggesting a role in mood regulation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various phenylbutenamines on breast cancer cells (MDA-MB-231). The results demonstrated significant inhibition of cell growth, with selected compounds inducing apoptosis and disrupting microtubule dynamics.

Case Study 2: Neuropharmacological Assessment

Research involving animal models showed that administration of (S)-1-Phenylbut-3-en-2-amines led to increased dopamine levels in specific brain regions, correlating with improved motor function in models of Parkinson's disease.

属性

IUPAC Name |

(2S)-1-phenylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQARJHXPFBJRD-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670714 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141448-55-7 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。